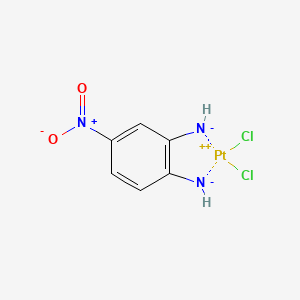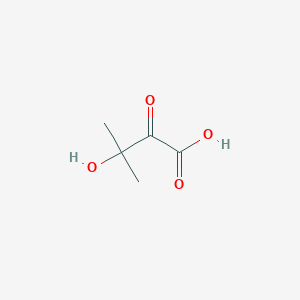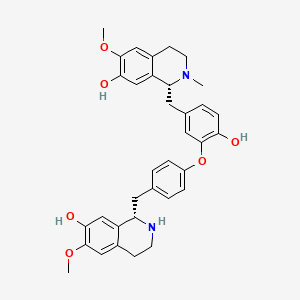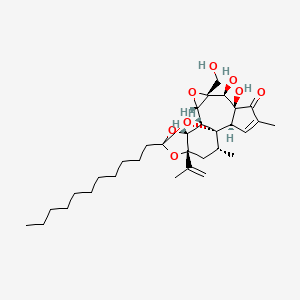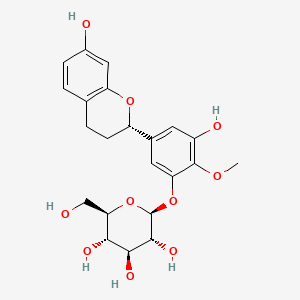![molecular formula C21H24BrN5O2 B1201608 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one CAS No. 86181-45-5](/img/structure/B1201608.png)
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyridine and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine, followed by a series of coupling reactions to introduce the butylamino and hydroxymethyl groups . The reaction conditions typically involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the bromine atom could yield a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-bromo-6-methylpyridine: Shares the brominated pyridine structure but lacks the additional functional groups.
2-amino-3-methyl-5-bromo-pyridine: Another brominated pyridine derivative with a different substitution pattern.
Uniqueness
What sets 2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
86181-45-5 |
|---|---|
Formule moléculaire |
C21H24BrN5O2 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24BrN5O2/c1-14-8-17(22)12-25-19(14)4-2-3-7-23-21-26-11-16(20(29)27-21)9-15-5-6-18(13-28)24-10-15/h5-6,8,10-12,28H,2-4,7,9,13H2,1H3,(H2,23,26,27,29) |
Clé InChI |
SXSHYAOWPZTASF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1CCCCNC2=NC=C(C(=O)N2)CC3=CN=C(C=C3)CO)Br |
SMILES canonique |
CC1=CC(=CN=C1CCCCNC2=NC=C(C(=O)N2)CC3=CN=C(C=C3)CO)Br |
Key on ui other cas no. |
86181-45-5 |
Synonymes |
2-(4-(5-bromo-3-methylpyrid-2-yl)butylamino)-5-(6-hydroxymethylpyrid-3-ylmethyl)pyrimidin-4(1H)-one BMPPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


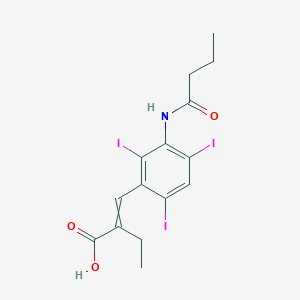
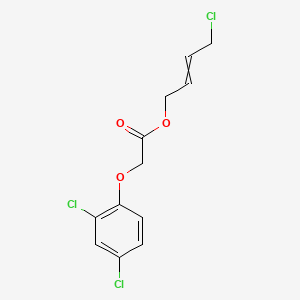
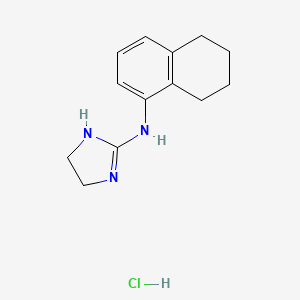
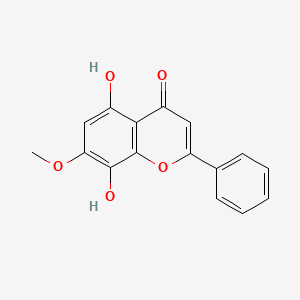
![(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol](/img/structure/B1201530.png)
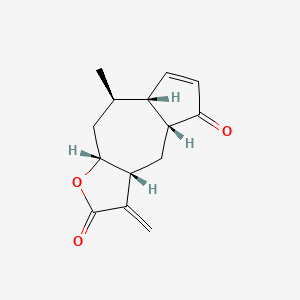
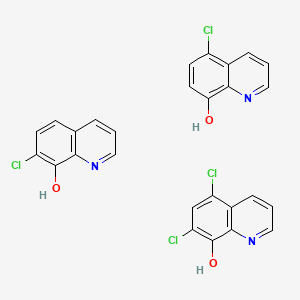
![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1201536.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}phenol](/img/structure/B1201537.png)
